molecular formula C11H6Cl2N2 B13942975 2,4-Dichloro-8-methylquinoline-3-carbonitrile

2,4-Dichloro-8-methylquinoline-3-carbonitrile

Cat. No.: B13942975
M. Wt: 237.08 g/mol
InChI Key: DCGGTWFWQNZPBY-UHFFFAOYSA-N
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Description

2,4-Dichloro-8-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H6Cl2N2 It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-8-methylquinoline-3-carbonitrile typically involves the reaction of 2,4-dichloroaniline with 3-cyanopyridine under specific conditions. Common catalysts used in these reactions include piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . The reaction is carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-8-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include halogens, alkylating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various halogenated or alkylated quinoline compounds.

Scientific Research Applications

2,4-Dichloro-8-methylquinoline-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-8-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA synthesis, leading to the disruption of cellular processes in microorganisms or cancer cells . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2,4-Dichloro-8-methylquinoline-3-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H6Cl2N2

Molecular Weight

237.08 g/mol

IUPAC Name

2,4-dichloro-8-methylquinoline-3-carbonitrile

InChI

InChI=1S/C11H6Cl2N2/c1-6-3-2-4-7-9(12)8(5-14)11(13)15-10(6)7/h2-4H,1H3

InChI Key

DCGGTWFWQNZPBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)Cl)C#N)Cl

Origin of Product

United States

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